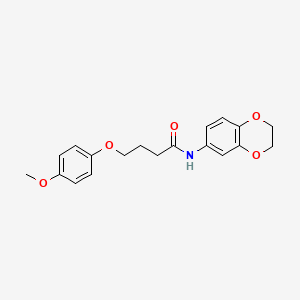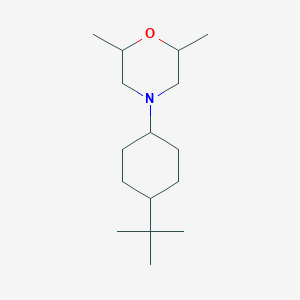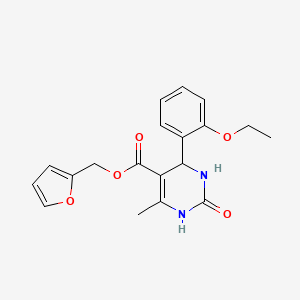
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a psychoactive drug that has been studied for its potential use in scientific research.
作用机制
BDB acts as a releasing agent for serotonin and dopamine, which are neurotransmitters that play a role in mood regulation, reward, and motivation. BDB causes the release of these neurotransmitters from their storage vesicles in neurons, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can result in various physiological and behavioral effects.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It has also been shown to have effects on mood and behavior, including increased sociability, empathy, and euphoria.
实验室实验的优点和局限性
BDB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BDB has also been shown to have a high potency, meaning that small doses can produce significant effects. However, BDB also has limitations for use in lab experiments, including its potential for neurotoxicity and its potential to produce adverse side effects.
未来方向
There are several potential future directions for research on BDB. One area of interest is the development of analogs of BDB that have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of BDB use on the brain and behavior. Additionally, BDB may have potential therapeutic applications, particularly in the treatment of mood disorders and addiction.
In conclusion, BDB is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It acts as a releasing agent for serotonin and dopamine and has been shown to have various biochemical and physiological effects. While BDB has several advantages for use in lab experiments, it also has limitations and potential adverse effects. There are several potential future directions for research on BDB, including the development of analogs and investigation of its therapeutic potential.
合成方法
BDB can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 4-methoxyphenol and butyryl chloride. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学研究应用
BDB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. BDB has been used in studies to investigate the role of these neurotransmitters in various physiological and behavioral processes.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-5-7-16(8-6-15)23-10-2-3-19(21)20-14-4-9-17-18(13-14)25-12-11-24-17/h4-9,13H,2-3,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJIVBXHOSSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5066993.png)
![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)